molecular formula C15H15N3O4 B1145385 N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide CAS No. 1421593-80-7

N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide

Cat. No.: B1145385
CAS No.: 1421593-80-7
M. Wt: 301.30 g/mol
InChI Key: IUJSAVPLRWRWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl Lenalidomide is a derivative of Lenalidomide, which is a thalidomide analogue. Lenalidomide is widely known for its immunomodulatory, anti-angiogenic, and anti-neoplastic properties. N-acetyl Lenalidomide is formed as a metabolite of Lenalidomide and retains some of its parent compound’s biological activities .

Mechanism of Action

Target of Action

N-acetyl-Lenalidomide, a derivative of Lenalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation and turnover .

Mode of Action

N-acetyl-Lenalidomide interacts with its target, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of the compound . It promotes malignant cell death and enhances host immunity .

Biochemical Pathways

It’s known that the compound affects both cellular and humoral limbs of the immune system . It also exhibits anti-angiogenic properties, inhibiting angiogenic growth factors released by tumor cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The interaction of N-acetyl-Lenalidomide with cereblon leads to the degradation of specific ‘neosubstrates’, which are crucial for the survival of certain cancer cells . This results in the death of these cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .

Action Environment

Renal function is the only known environmental factor significantly affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, mild hepatic impairment, or drug–drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl Lenalidomide typically involves the acetylation of Lenalidomide. The process can be carried out by reacting Lenalidomide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to avoid degradation of the compound .

Industrial Production Methods: Industrial production of N-acetyl Lenalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-acetyl Lenalidomide undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include Lenalidomide, acetic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N-acetyl Lenalidomide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-acetyl Lenalidomide is unique due to its specific acetylation, which can influence its pharmacokinetics and biological activity. It serves as an important metabolite for studying the metabolism and action of Lenalidomide and its derivatives .

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSAVPLRWRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421593-80-7
Record name N-Acetyl-lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.